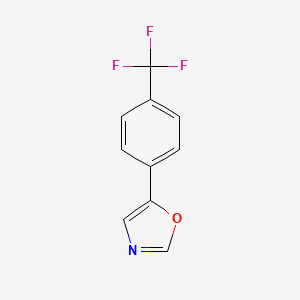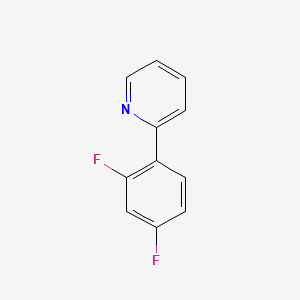
2-(2,4-Difluorophenyl)pyridine
Overview
Description
2-(2,4-Difluorophenyl)pyridine is a chemical compound that is part of the broader family of pyridine derivatives. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The difluorophenyl group attached to the pyridine ring indicates the presence of two fluorine atoms on the phenyl ring, which can significantly affect the compound's electronic properties and reactivity.
Synthesis Analysis
The synthesis of pyridine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 2-(trifluoromethylsulfonyloxy)pyridine (TFOP) involves the reaction of sodium salt of 2-pyridinol with trifluoromethylsulfonyl chloride in dioxane . Although this is not the direct synthesis of this compound, it provides insight into the methods used to introduce functional groups into the pyridine ring. Similarly, the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for certain herbicides, is achieved through a sequence of reactions starting from nicotinamide, including Hofmann degradation and oxidative chlorination .
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often characterized using techniques such as X-ray crystallography. For example, the crystal and molecular structures of certain pyridine N,P-dioxides were determined using single-crystal X-ray diffraction analyses . These studies provide valuable information about bond distances and angles, which are crucial for understanding the reactivity and coordination chemistry of these compounds.
Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions, including coordination with metal ions, as seen in the chelating properties of certain pyridine N,P-dioxides towards f-element ions . The ability to form complexes with metals can be exploited in various applications, including catalysis and materials science. Additionally, the acylation of pyrrolidine-2,4-diones, which can be synthesized from \u03b1-amino acid esters, involves pyridine derivatives and results in the formation of 3-acyltetramic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives, such as solubility, thermal stability, and optical properties, are influenced by the substituents on the pyridine ring. For instance, polyimides containing pyridine and biphenyl units exhibit high transparency and have been studied for their thermal, mechanical, and optical properties . The introduction of fluorine atoms, as in the case of this compound, can significantly alter these properties, often enhancing the material's stability and reactivity due to the electronegativity of fluorine.
Scientific Research Applications
Synthesis Methods
- Palladium-Catalyzed Synthesis : 2-(2,4-Difluorophenyl)pyridine has been synthesized through Suzuki cross-coupling reaction with high yield, using palladium catalyst systems (Ding Yuqiang, 2011).
Photophysical and Electrochemical Properties
- Optical and Energetic Properties Tuning : Thiophene-based 2-arylpyridines, including this compound, have been used to modify optical and energetic properties. These compounds are of potential use in dye-sensitized solar cells and optoelectronic applications (C. Coluccini et al., 2011).
Applications in Iridium(III) Complexes
- Phosphorescent Complexes : this compound has been employed as a ligand in iridium(III) complexes, resulting in phosphorescent materials useful in organic light-emitting diodes (OLEDs) (Tian‐yi Li et al., 2015).
Other Applications
- Synthesis of 2,4,6-Triarylpyridine Derivatives : Utilized in various biological and pharmaceutical applications, including anti-convulsant, anesthetic, and anti-malarial agents, this compound contributes to the synthesis of 2,4,6-triarylpyridine derivatives (B. Maleki, 2015).
Mechanism of Action
Target of Action
2-(2,4-Difluorophenyl)pyridine is primarily used as a ligand in the formation of iridium(III) complexes . These complexes are used in the production of phosphorescent OLEDs . The primary target of this compound is the iridium(III) ion, which it binds to form a stable complex .
Mode of Action
The compound interacts with its target, the iridium(III) ion, through a process known as cyclometalation . This interaction results in the formation of a stable iridium(III) complex . The complex exhibits luminescence properties, which are exploited in the production of OLEDs .
Biochemical Pathways
The compound’s role as a ligand in the formation of iridium(iii) complexes suggests that it may influence the electronic properties of the metal ion, thereby affecting its reactivity and the overall luminescence properties of the resulting complex .
Pharmacokinetics
Given its use as a ligand in the formation of iridium(iii) complexes, it is likely that its bioavailability and adme (absorption, distribution, metabolism, and excretion) properties are influenced by the characteristics of the resulting complex .
Result of Action
The primary result of the action of this compound is the formation of a stable iridium(III) complex . This complex exhibits luminescence properties, which are exploited in the production of OLEDs . The compound’s interaction with the iridium(III) ion results in a change in the electronic properties of the metal ion, thereby affecting its reactivity and the overall luminescence properties of the resulting complex .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2,4-difluorophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2N/c12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSABEFIRGJISFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460401 | |
| Record name | 2-(2,4-Difluorophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
391604-55-0 | |
| Record name | 2-(2,4-Difluorophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,4-Difluorophenyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-(2,4-Difluorophenyl)pyridine?
A1: The molecular formula of this compound is C11H7F2N, and its molecular weight is 191.18 g/mol.
Q2: What spectroscopic data are available for this compound?
A2: The structure of this compound has been confirmed using various spectroscopic methods, including 1H NMR, 19F NMR, and IR. []
Q3: Has this compound been used in any catalytic applications?
A4: While the provided abstracts don't discuss the direct catalytic properties of this compound, it's widely used as a ligand in transition metal complexes that show catalytic activity. For instance, an iridium(III) photocatalyst containing this compound effectively facilitates the oxidation of alkyl- and aryl-thioalkyltrifluoroborates under visible light irradiation. This process generates α-thioalkyl radicals, enabling thioalkylation reactions with electron-deficient olefins. []
Q4: Have computational methods been used to study this compound and its complexes?
A5: Yes, Density Functional Theory (DFT) calculations have been widely employed to investigate the electronic structures, absorption and emission properties, and phosphorescence efficiency of iridium(III) complexes incorporating this compound as a ligand. These calculations provide valuable insights into the relationships between the ligand structure, electronic properties, and the resulting photophysical behavior of the complexes. [, , , ]
Q5: How does the presence of fluorine atoms in this compound affect the properties of its metal complexes?
A6: The fluorine atoms in this compound significantly influence the electronic properties and emission color of its metal complexes. They often contribute to a blue-shift in emission compared to analogous complexes with non-fluorinated ligands. [, , , ] For example, iridium(III) complexes using both 2-phenylpyridine (ppy) and this compound (dfppy) as cyclometalating ligands exhibited distinct emission colors, with dfppy generally resulting in bluer emission. [, , ]
Q6: How does modifying the ancillary ligand in iridium(III) complexes with this compound impact their properties?
A7: Modifying the ancillary ligand in this compound-containing iridium(III) complexes has a profound impact on their photophysical and electrochemical properties. Researchers have explored various ancillary ligands, including 1,10-phenanthroline, bipyridine, 2,3-dipyridylpyrazine, and others, to fine-tune the emission color, quantum yield, and excited-state dynamics of these complexes. [, , ] For instance, introducing electron-donating or electron-withdrawing groups onto the ancillary ligands can influence the energy levels of the complex, leading to shifts in the emission wavelength. []
Q7: What analytical techniques are used to characterize this compound and its complexes?
A7: Various techniques have been employed to characterize this compound and its complexes, including:
- Spectroscopy: 1H NMR, 19F NMR, IR, UV-Vis absorption, and emission spectroscopy are routinely used for structural analysis and to study the photophysical properties of these compounds. [, , , , , , , , , ]
- Electrochemistry: Cyclic voltammetry is employed to investigate the electrochemical properties and redox behavior of the complexes. [, , , , , , ]
- X-ray crystallography: Single-crystal X-ray diffraction is used to determine the solid-state structures of the complexes. [, , , , ]
- Mass spectrometry: ESI-MS and HR ESI-MS are used to determine molecular weight and analyze fragmentation patterns. [, ]
Q8: What are the potential applications of this compound-containing complexes?
A8: The research highlights several potential applications for this compound-containing complexes:
- Organic Light-Emitting Diodes (OLEDs): Many of the investigated iridium(III) complexes, particularly those exhibiting blue and sky-blue emissions, show promise as dopants in OLED devices due to their high quantum yields and tunable emission colors. [, , , , , ]
- Light-Emitting Electrochemical Cells (LECs): Cationic iridium(III) complexes incorporating this compound have shown promising performance in LECs, offering advantages such as simple device architectures and low operating voltages. [, , , ]
- Biological Imaging: Water-soluble iridium(III) complexes have been developed as potential bioimaging probes due to their cell permeability, low cytotoxicity, and ability to detect specific analytes like zinc ions. [, ]
- Anticancer Agents: Cycloplatinated(II) complexes containing this compound have demonstrated promising anticancer activity against various human cancer cell lines. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

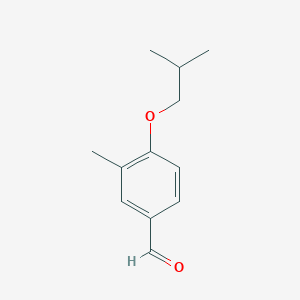
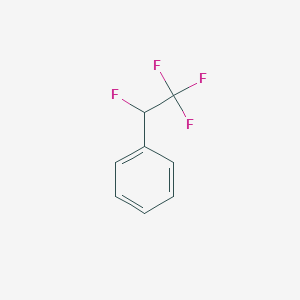
![Benzene, 1-[(5-bromopentyl)oxy]-2-nitro-](/img/structure/B1338849.png)
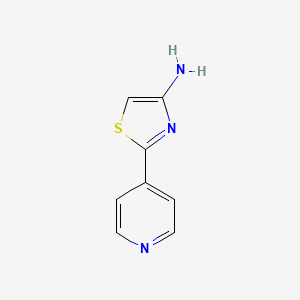
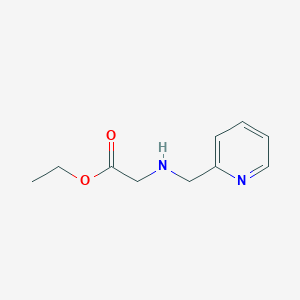
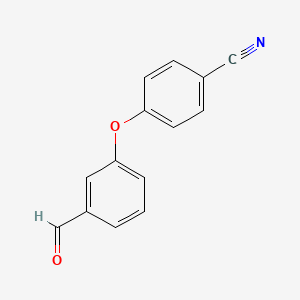
![4-[(4-Chloro-1-naphthyl)oxy]-3-methylphenylamine](/img/structure/B1338861.png)
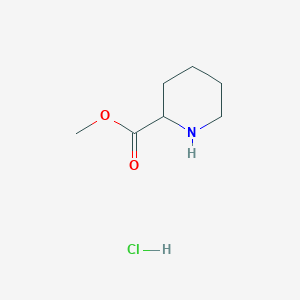

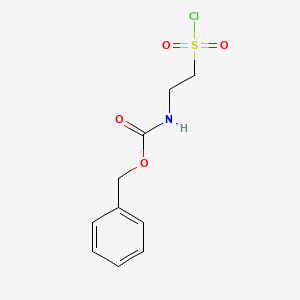
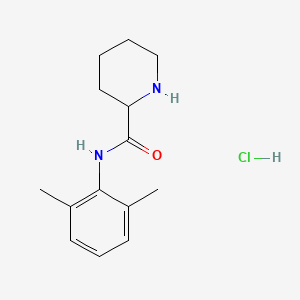
![5,6,7-trimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B1338867.png)
![[4-(Butyrylamino)phenyl]acetic acid](/img/structure/B1338871.png)
